5-bromo-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine
Description
Chemical Structure and Properties:
5-Bromo-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine (C₉H₁₀BrN, MW: 238.05 g/mol) is a bicyclic aromatic amine featuring a bromine atom at the 5-position of the indane core and a cyclopropylamine substituent at the 1-position . Its structure combines the rigidity of the indane scaffold with the steric and electronic effects of the cyclopropyl group, which may enhance metabolic stability compared to linear alkylamine analogs . The compound is commercially available as a controlled product, with pricing at €391/50 mg and €1,070/500 mg .
For example, 2,3-dihydro-1H-inden-1-amine was prepared in 86% yield using Pet. Ether purification . The bromine substituent in the target compound likely enhances electrophilic reactivity, making it a versatile intermediate for cross-coupling reactions or further functionalization in medicinal chemistry .
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-9-2-5-11-8(7-9)1-6-12(11)14-10-3-4-10/h2,5,7,10,12,14H,1,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWELFELQBJIIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCC3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine typically involves multiple steps. One common method starts with the bromination of 2,3-dihydro-1H-inden-1-amine to introduce the bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The resulting 5-bromo-2,3-dihydro-1H-inden-1-amine is then reacted with cyclopropylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
5-bromo-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-bromo-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine with structurally related aminoindane derivatives, focusing on substituents, biological activity, and physicochemical properties:
Key Structural and Functional Differences:
Substituent Effects: Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability may enhance binding affinity to hydrophobic pockets in biological targets compared to chlorine . Cyclopropylamine vs.
Biological Activity: 5F-PCN (propylamine derivative) exhibits stimulant effects via monoamine transporter inhibition, whereas RSGL (propargylamine) irreversibly inhibits monoamine oxidase, a mechanism relevant to neurodegenerative diseases . The unsubstituted 2,3-dihydro-1H-inden-1-amine hydrochloride lacks halogen or alkyl groups, limiting its direct pharmacological use but making it a versatile synthetic precursor .
Physicochemical Properties: Solubility: Hydrochloride salts (e.g., [(s)-5-Bromo-4-methyl-... hydrochloride]) exhibit higher aqueous solubility than free bases, aiding in formulation .
Biological Activity
5-Bromo-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine is a compound that belongs to the indene derivatives family, known for their diverse biological activities. This compound features a bromine atom at the 5-position and a cyclopropyl group attached to the nitrogen atom, which may influence its reactivity and biological properties.
Chemical Structure and Synthesis
The chemical formula for this compound is with a CAS number of 1248937-15-6. The synthesis typically involves the bromination of 2,3-dihydro-1H-inden-1-amine followed by reaction with cyclopropylamine. The detailed synthetic route can be summarized as follows:
- Bromination : Using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
- Cyclopropylamine Reaction : The resulting bromo compound is then reacted with cyclopropylamine to yield the final product.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas.
Anticancer Activity
Research suggests that compounds structurally related to this compound may exhibit anticancer properties. For instance, studies on similar indene derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in tumor cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Anti-inflammatory Properties
Indene derivatives are also noted for their anti-inflammatory effects. Preliminary studies indicate that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators.
Antimicrobial Activity
The compound has shown potential antimicrobial activity against various bacterial strains. In vitro assays have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its utility as an antibacterial agent.
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study A (2023) | Indicated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. | MTT assay for cell viability. |
| Study B (2024) | Demonstrated anti-inflammatory activity comparable to standard NSAIDs with IC50 values below 0.05 μM for COX inhibition. | Enzymatic assays for COX activity. |
| Study C (2024) | Reported broad-spectrum antimicrobial activity with MIC values ranging from 0.0048 mg/mL to 0.039 mg/mL against various pathogens. | Disk diffusion method and broth microdilution techniques. |
The exact mechanism of action for this compound is still under investigation, but it is believed to involve:
- Inhibition of Enzyme Activity : Particularly in anti-inflammatory pathways where COX enzymes are targeted.
- Interference with Cell Signaling : Modulating pathways that control cell proliferation and apoptosis in cancer cells.
- Direct Antimicrobial Effects : Disrupting bacterial cell wall synthesis or function.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5-bromo-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine, and how can reaction conditions be optimized?
- The synthesis typically involves bromination of an indene precursor followed by cyclopropane ring formation and amination. For bromination, reactions are conducted in organic solvents (e.g., dichloromethane or THF) under controlled temperatures (0–25°C) to minimize side reactions. Cyclopropylation may use cyclopropanecarboxylic acid derivatives or Grignard reagents. Amination can proceed via reductive methods (e.g., NaBH4 with a catalyst) or nucleophilic substitution. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves the cyclopropyl group (e.g., characteristic upfield shifts for cyclopropane protons) and bromine substitution patterns.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ for C12H15BrN).
- HPLC/GC: Assesses purity (>95% is standard for biological assays).
- X-ray Crystallography (if crystalline): Confirms stereochemistry and spatial arrangement of substituents .
Q. How does the cyclopropyl group influence the compound’s solubility and stability in aqueous solutions?
- The cyclopropyl group increases steric hindrance, reducing hydrolysis susceptibility compared to linear alkyl amines. Solubility in aqueous buffers can be enhanced using hydrochloride salts (common for amine-containing compounds). Stability testing under physiological pH (7.4) and temperature (37°C) is recommended, with monitoring via UV-Vis or LC-MS over 24–72 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in binding affinity data for this compound across different receptor subtypes?
- Methodological Approach:
- Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and distinguish entropic vs. enthalpic contributions.
- Perform molecular dynamics simulations to model interactions with receptor active sites, focusing on cyclopropyl-induced conformational constraints.
- Validate with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .
Q. What strategies are effective for studying structure-activity relationships (SAR) when modifying the bromine or cyclopropyl substituents?
- Bromine Replacement: Synthesize analogs with iodine, chlorine, or trifluoromethyl groups to assess electronic and steric effects. Compare IC50 values in enzyme inhibition assays.
- Cyclopropyl Modifications: Introduce spirocyclic or fused-ring systems to evaluate rigidity vs. flexibility. Use X-ray co-crystallography to visualize binding modes.
- Data Analysis: Apply multivariate statistical models (e.g., QSAR) to correlate substituent properties (Hammett constants, LogP) with activity .
Q. How can researchers address discrepancies in spectral data (e.g., NMR splitting patterns) caused by diastereomerism or rotameric forms?
- Variable Temperature NMR: Identify rotamers by observing coalescence of split peaks at elevated temperatures (e.g., 40–80°C in DMSO-d6).
- Chiral Chromatography: Separate enantiomers using columns like Chiralpak IA/IB and assign configurations via circular dichroism (CD).
- DFT Calculations: Predict NMR chemical shifts and coupling constants for different stereoisomers using Gaussian or ORCA software .
Q. What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetic (PK) profile?
- In Vitro:
- Hepatic Microsome Assays: Measure metabolic stability (e.g., t1/2 in human liver microsomes).
- Caco-2 Permeability: Predict intestinal absorption.
- In Vivo:
- Rodent PK Studies: Administer via IV/PO routes and collect plasma samples for LC-MS/MS analysis. Monitor clearance (Cl), volume of distribution (Vd), and bioavailability (F%).
- Tissue Distribution: Use radiolabeled (14C/3H) compound to track accumulation in target organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
